molecular formula C12H13ClN2O3 B14909787 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide

Cat. No.: B14909787
M. Wt: 268.69 g/mol
InChI Key: QPMFXXCXIWPRIU-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide (CAS 923254-79-9) is a chemical compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.70 . It belongs to the benzamide class of compounds, which are subjects of ongoing research due to their diverse biological activities. Benzamide derivatives are investigated extensively in medicinal chemistry for their potential applications. Research on structurally similar compounds has shown that benzamides can exhibit significant antidiabetic potential by acting as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are targets for managing postprandial blood glucose levels . Furthermore, various benzamide and sulfonamide-containing molecules have been reported in scientific literature to possess a range of other biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The strategic incorporation of specific functional groups, such as the nitro group and chlorine atom, is a common approach in drug design to enhance biological activity and optimize the pharmacokinetic profile of a molecule . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, or for use in humans.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide

InChI

InChI=1S/C12H13ClN2O3/c1-7(8-2-3-8)14-12(16)10-5-4-9(15(17)18)6-11(10)13/h4-8H,2-3H2,1H3,(H,14,16)

InChI Key

QPMFXXCXIWPRIU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-4-Nitrobenzoic Acid

The synthesis begins with the preparation of 2-chloro-4-nitrobenzoic acid, a critical intermediate. While direct nitration of 2-chlorobenzoic acid is feasible, regioselectivity challenges arise due to competing directing effects of the carboxylic acid (-COOH) and chlorine (-Cl) groups. Nitration typically occurs at the para position relative to the chlorine atom (position 4) and meta to the carboxylic acid group, as confirmed by prior studies on analogous systems.

Example Procedure :

  • Substrate : 2-Chlorobenzoic acid (1.0 equiv).
  • Nitration : Treatment with concentrated HNO₃ (2.2 equiv) in H₂SO₄ at 0–5°C for 4 hours.
  • Yield : ~85% after recrystallization in ethanol.

Acid Chloride Formation

The carboxylic acid is converted to its reactive acid chloride derivative using thionyl chloride (SOCl₂). This step is critical for facilitating amide bond formation.

Optimized Conditions :

Parameter Value Source
Solvent Toluene or neat SOCl₂
Temperature Reflux (70–80°C)
Catalyst Dimethylformamide (DMF, 0.1 eq)
Reaction Time 3–4 hours
Yield >95%

The reaction mechanism proceeds via nucleophilic attack of SOCl₂ on the carbonyl oxygen, followed by chloride displacement to form the acid chloride. Excess SOCl₂ is removed under vacuum to avoid side reactions.

Amidation with 1-Cyclopropylethylamine

Reaction Setup

The acid chloride reacts with 1-cyclopropylethylamine to form the target amide. This step requires careful control of stoichiometry and solvent choice to minimize hydrolysis.

Typical Protocol :

  • Acid Chloride : 2-Chloro-4-nitrobenzoyl chloride (1.0 equiv) dissolved in anhydrous dichloromethane (DCM).
  • Amine : 1-Cyclopropylethylamine (1.2 equiv) added dropwise at 0°C.
  • Base : Triethylamine (TEA, 2.0 equiv) to scavenge HCl.
  • Stirring : 12 hours at room temperature.

Isolation :

  • The mixture is washed with 5% HCl (to remove excess amine) and saturated NaHCO₃ (to neutralize residual acid).
  • The organic layer is dried over MgSO₄ and concentrated to yield a crude solid.

Yield : 78–92% after recrystallization in ethanol/water.

Alternative Activation Strategies

While thionyl chloride is prevalent, modern coupling agents such as HATU or EDCl have been explored for milder conditions:

Reagent System Solvent Temperature Yield Source
EDCl/HOBt DMF 25°C 82%
HATU/DIEA THF 0°C → 25°C 88%

These methods reduce side products but are cost-prohibitive for industrial-scale synthesis.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using ethanol/water (3:1 v/v), yielding pale-yellow crystals.

Purity Data :

  • HPLC : >99% purity.
  • Melting Point : 148–150°C.

Spectroscopic Analysis

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J=8.4 Hz, 1H, Ar-H), 8.10 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.95 (d, J=2.0 Hz, 1H, Ar-H), 3.65–3.55 (m, 1H, NCH), 1.40–1.30 (m, 1H, cyclopropane CH), 1.10–0.95 (m, 4H, cyclopropane CH₂).

Industrial-Scale Considerations

Solvent Recycling

Patent EP2093223B1 highlights the reuse of filtrates from acid chloride reactions to minimize waste. For example, trichloroethylene from the acid chloride step is recycled in subsequent batches, reducing raw material costs by ~15%.

Catalytic Systems

Russian patent RU2103260C1 describes a catalytic system using boric acid and polyethylene glycol (MW 400–5000) to enhance reaction rates in nitration steps. This approach improves yields to 90% while reducing reaction times by 30%.

Challenges and Optimization

Nitro Group Stability

The electron-withdrawing nitro group complicates amidation by reducing nucleophilicity of the amine. Solutions include:

  • Using excess amine (1.5–2.0 equiv).
  • Conducting reactions under inert atmosphere.

Byproduct Formation

Hydrolysis of the acid chloride to the parent carboxylic acid is a major side reaction. Mitigation strategies:

  • Strict anhydrous conditions.
  • Rapid addition of amine to the acid chloride.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Reduction: The major product is 2-chloro-N-(1-cyclopropylethyl)-4-aminobenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

    Hydrolysis: The products are 2-chloro-4-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and cyclopropylethyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(3-Chlorophenethyl)-4-nitrobenzamide ()
  • Structure : Shares the nitrobenzamide core but substitutes the amide nitrogen with a 3-chlorophenethyl group.
  • Bioactivity: Acts as a neurokinin-2 antagonist and exhibits antitumor and neurotropic activities.
  • Synthesis : Prepared via reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride, a method adaptable to the target compound with appropriate amine substitution.
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide ()
  • Structure : Features a 4-ethoxyphenyl substituent instead of cyclopropylethyl.
  • Physicochemical Impact : The ethoxy group increases lipophilicity (logP), likely enhancing membrane permeability compared to the cyclopropylethyl group, which may introduce steric hindrance .
2-Chloro-N-(cyanomethyl)-4-nitrobenzamide ()
  • Structure: Substituted with a cyanomethyl group, introducing a polar nitrile moiety.
  • Reactivity: The cyanomethyl group may participate in hydrogen bonding or nucleophilic reactions, contrasting with the inert cyclopropane ring in the target compound .
N-Acetyl-N-(2-Methoxy-phenyl)-4-nitrobenzamide ()
  • Structure : Contains a methoxyphenyl and acetyl group on the amide nitrogen.
  • Conformational Analysis : DFT studies reveal near-perpendicular alignment of amide and aryl planes, a feature likely shared with the target compound. This conformation may reduce resonance stabilization, affecting reactivity .

Enzyme Inhibitory Activity: Sulfamoyl Derivatives ()

Compounds such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) exhibit potent α-glucosidase and α-amylase inhibition (IC₅₀ values in µM range). The sulfamoyl group enhances enzyme binding via hydrogen bonding and electrostatic interactions, a mechanism absent in the target compound. This highlights the importance of auxiliary functional groups for pharmacological activity .

Physicochemical and Application-Based Comparisons

CO₂ Thickeners with 4-Nitrobenzamide End Groups ()
  • Role of Nitro Group: Imparts CO₂-philicity in PDMS-based thickeners. The target compound’s nitro group may similarly enhance solubility in nonpolar environments, though its cyclopropylethyl group could reduce mobility compared to linear PDMS chains .

Biological Activity

2-Chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antidiabetic and antifungal research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄ClN₃O₂
  • Chemical Structure : Chemical Structure

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antidiabetic and antifungal properties.

Antidiabetic Activity

Research has indicated that derivatives of 4-nitrobenzamide , including those similar to this compound, exhibit significant antidiabetic activity. A study found that certain derivatives showed strong inhibition against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.

  • Key Findings :
    • The compound 5o (with a 2-CH₃-5-NO₂ substituent) was reported with an IC₅₀ value of 10.75 ± 0.52 μM against α-glucosidase, indicating potent inhibitory activity .
    • The presence of both electron-donating and electron-withdrawing groups on the phenyl ring enhances the compound's activity .
CompoundIC₅₀ (μM)Mechanism of Action
5o10.75Inhibition of α-glucosidase
5mVariesStructural variations affect activity

Antifungal Activity

The antifungal properties of compounds related to 4-nitrobenzamide have also been investigated. A study focusing on 2-chloro-N-phenylacetamide , a related compound, demonstrated significant antifungal efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.

  • Key Findings :
    • Minimum Inhibitory Concentration (MIC) ranged from 128 to 256 µg/mL , while Minimum Fungicidal Concentration (MFC) was between 512-1024 µg/mL .
    • The compound inhibited biofilm formation by up to 92% , showcasing its potential as an antifungal agent .
StrainMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)
Candida albicans128-256512-102492
Candida parapsilosis128-256512-102487

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, leading to reduced glucose absorption.
  • Antifungal Mechanism : It appears to inhibit fungal growth without directly affecting ergosterol in cell membranes, suggesting alternative pathways for its antifungal action .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to or derived from This compound :

  • Antidiabetic Study : A series of benzamide derivatives were synthesized and tested for their ability to activate glucokinase, which plays a crucial role in glucose homeostasis .
  • Antifungal Evaluation : The antifungal activity against resistant strains was assessed through various assays, demonstrating significant efficacy in inhibiting both planktonic cells and biofilms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride derivatives and 1-cyclopropylethylamine. Key variables include solvent choice (e.g., dichloromethane or benzene), temperature (0–50°C), and catalysts (e.g., N-methylacetamide). For instance, refluxing with thionyl chloride in benzene improves chloride activation . Characterization typically involves 1^1H/13^13C NMR, UV-Vis, and mass spectrometry to confirm structure and purity .

Q. How does the nitro group in this compound influence its biological activity?

  • Methodological Answer : The nitro group enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., bacterial acps-pptase) and increasing metabolic stability. However, nitroaromatics may pose mutagenic risks, requiring Ames testing or computational toxicity prediction (e.g., using TOPKAT or DEREK) during early-stage development .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural integrity?

  • Methodological Answer : Multinuclear NMR (1^1H, 13^13C) resolves cyclopropyl and amide proton environments, while IR spectroscopy confirms C=O (amide I band) and NO2_2 stretches. High-resolution mass spectrometry (HRMS) validates molecular weight within 3 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

  • Methodological Answer : Systematic substitution of the cyclopropyl group (e.g., with fluorinated or branched alkyl chains) and nitro position (para vs. meta) can be tested against Gram-positive/-negative panels. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like enoyl-ACP reductase, while MIC/MBC assays quantify potency .

Q. What strategies mitigate the mutagenicity risks associated with the nitro group while retaining bioactivity?

  • Methodological Answer : Replace the nitro group with bioisosteres (e.g., cyano, sulfone) or introduce electron-donating substituents (e.g., methoxy) para to the nitro to reduce metabolic activation. In vitro micronucleus assays and in silico toxicity models (e.g., LAZAR) guide prioritization .

Q. How do crystallographic studies inform conformational analysis of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, torsion angles (e.g., amide plane orientation), and non-covalent interactions (e.g., halogen bonding from chlorine). Compare with DFT-optimized geometries (B3LYP/6-311+G**) to validate computational models .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) and validate compound purity via HPLC (>98%). Replicate studies under identical conditions and apply statistical tools (e.g., Grubbs’ test) to identify outliers. Meta-analyses of published data clarify trends .

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